molecular formula C23H19BrN2O2 B7689462 1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No. B7689462
M. Wt: 435.3 g/mol
InChI Key: SQQYPTKTCAZYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as BDQ, is a synthetic compound that belongs to the class of quinoline carboxamides. BDQ has been studied extensively due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide targets the proton pump of the bacterium, which is responsible for the maintenance of pH balance in the bacterial cell. By inhibiting the proton pump, 1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide disrupts the pH balance, leading to the death of the bacterium.
Biochemical and Physiological Effects:
1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to have minimal toxicity in animal studies. It is metabolized in the liver and excreted through the kidneys. 1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been found to have a low potential for drug-drug interactions.

Advantages and Limitations for Lab Experiments

1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has the advantage of being effective against drug-resistant strains of Mycobacterium tuberculosis, which are difficult to treat with conventional antibiotics. However, 1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has the limitation of being a relatively new drug, and more research is needed to fully understand its potential applications and limitations.

Future Directions

1. Further studies are needed to understand the long-term effects of 1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide on human health.
2. Research should be conducted to investigate the potential use of 1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in combination with other drugs for the treatment of tuberculosis.
3. More studies are needed to investigate the potential use of 1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in the treatment of other bacterial infections.
4. Research should be conducted to investigate the potential use of 1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in the treatment of other diseases, such as cancer.
5. Further studies are needed to investigate the mechanism of action of 1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and to identify potential drug targets for future drug development.
In conclusion, 1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a promising compound with potential applications in the field of medicinal chemistry. Its effectiveness against drug-resistant strains of Mycobacterium tuberculosis makes it a valuable addition to the arsenal of drugs available for the treatment of tuberculosis. However, more research is needed to fully understand its potential applications and limitations.

Synthesis Methods

1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2,4-dimethoxybenzaldehyde with 4-methoxyaniline, followed by cyclization and acylation to form the final product.

Scientific Research Applications

1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied for its potential use as an anti-tuberculosis drug. It has been found to be effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

properties

IUPAC Name

1-benzoyl-N-(3-bromophenyl)-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O2/c24-19-9-4-10-20(15-19)25-22(27)18-11-12-21-17(14-18)8-5-13-26(21)23(28)16-6-2-1-3-7-16/h1-4,6-7,9-12,14-15H,5,8,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQYPTKTCAZYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Br)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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